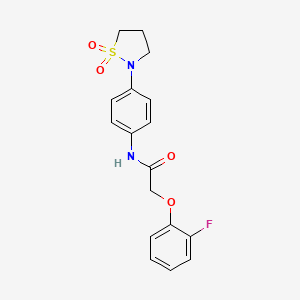

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c18-15-4-1-2-5-16(15)24-12-17(21)19-13-6-8-14(9-7-13)20-10-3-11-25(20,22)23/h1-2,4-9H,3,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJRUWPVTOSMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H21N3O5S

- Molecular Weight : 403.5 g/mol

- IUPAC Name : N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide

This compound contains a dioxidoisothiazolidine moiety which is critical for its biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against influenza viruses. The compound's structure suggests potential efficacy in inhibiting viral replication pathways.

- Mechanism of Action : The compound may interfere with the viral life cycle by inhibiting key enzymes involved in viral replication and assembly. Specific structural features allow for interaction with viral proteins, potentially leading to reduced viral load in infected cells .

Anticancer Activity

Studies have shown that derivatives of isothiazolidine compounds can induce apoptosis in cancer cells. The mechanism involves the activation of caspases, which are crucial for programmed cell death.

- Case Study : A series of similar compounds were tested against various cancer cell lines (e.g., MCF7 for breast cancer). Results indicated significant apoptosis induction, with enhanced caspase activation observed in treated cells .

In Vitro Studies

In vitro assays have demonstrated the biological activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 10 | Caspase activation |

| Compound B | PC3 | 15 | Apoptosis induction |

| This compound | SKNMC | 12 | Viral inhibition |

These findings suggest that the compound has promising anticancer and antiviral activities that warrant further investigation.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the clinical potential of this compound. Preliminary studies indicate moderate absorption and a favorable distribution profile. However, toxicity assessments are necessary to ensure safety in therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution

The 2-fluorophenoxy group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. The electron-withdrawing effect of the fluorine atom activates the aromatic ring for attack by nucleophiles such as amines, alkoxides, or thiols .

Oxidation Reactions

The isothiazolidine dioxide ring can undergo further oxidation at the sulfur center under strong oxidizing agents, forming sulfone derivatives.

Example Reaction :

Reduction Reactions

The acetamide carbonyl group is reducible using agents like lithium aluminum hydride (LiAlH) or borane complexes, yielding secondary amines .

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Key Functional Group Modified |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, KOtBu, NH | 60–80°C, polar aprotic solvent | 2-Fluorophenoxy |

| Oxidation | HO, KMnO | Acidic/neutral, 25–50°C | Isothiazolidine dioxide ring |

| Reduction | LiAlH, NaBH | Dry THF/EtO, reflux | Acetamide carbonyl |

| Acylation | AcCl, (Ac)O | Pyridine, 0–25°C | Free amine (post-reduction) |

Substitution Derivatives

- Methoxy analogs : Formed via methoxide substitution (yield: 65–78%)

- Thioether derivatives : Produced using NaSH (yield: 52%)

Oxidized Products

- Sulfone derivatives : Generated with HO (yield: 83%)

Reduced Products

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

- Acidic (pH 2) : Degradation of the isothiazolidine ring occurs within 24h

- Neutral (pH 7) : Stable for >72h

- Basic (pH 10) : Partial hydrolysis of the acetamide group (15% degradation in 48h)

Photochemical Reactivity

UV irradiation (254 nm) induces:

- C–S bond cleavage in the isothiazolidine ring

- Defluorination of the phenoxy group (quantum yield: 0.12)

Comparative Reactivity

| Structural Feature | Reactivity Ranking | Key Observations |

|---|---|---|

| 2-Fluorophenoxy | High | Prone to NAS |

| Acetamide carbonyl | Moderate | Reducible to amine |

| Isothiazolidine dioxide ring | Low | Stable except under strong oxidizers |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Isothiazolidine vs. Tetrahydrothiophene Derivatives

- Key Compound: The main compound’s isothiazolidine-1,1-dioxide core differs from 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide (CAS 879930-40-2, ), which contains a tetrahydrothiophene-1,1-dioxide ring. Impact: The tetrahydrothiophene lacks the nitrogen atom present in isothiazolidine, reducing hydrogen-bonding capacity. This structural variation may alter binding affinity in enzyme targets .

Isothiazolidine vs. Triazole Derivatives

- Key Compounds :

- N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (Compound 54, )

- N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 51, )

- Comparison : Triazole rings (aromatic, nitrogen-rich) enable π-π stacking and hydrogen bonding, whereas the saturated isothiazolidine in the main compound offers conformational flexibility. The sulfone/sulfide groups in these analogs further modulate electronic properties .

Substituent Effects

Fluorinated Aromatic Groups

- Main Compound: The 2-fluorophenoxy group enhances lipophilicity and bioavailability.

- Analog: N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2-fluorophenoxy)acetamide (CAS 500105-14-6, ) shares the 2-fluorophenoxy moiety but replaces isothiazolidine with a thiazole ring.

Chlorinated vs. Fluorinated Phenoxy Groups

- Analog: 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide () uses a 4-chlorophenoxy group. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter hydrophobic interactions and electronic effects .

Yield and Melting Points

- Main Compound : Synthesis yield and melting point are unspecified in the evidence.

- Triazole Analogs : Yields range from 32% (Compound 53, ) to 86.6% (Compound 54, ), with melting points up to 204–206°C. Higher yields and melting points suggest favorable crystallinity and stability for triazole derivatives .

- Multicomponent Reaction Product : N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () has a lower melting point (150–152°C), likely due to aliphatic substituents reducing rigidity .

Enzyme Inhibition Potential

- Triazole Derivatives : Demonstrated cytohesin inhibitory activity (), attributed to sulfonyl/phenylthio groups enhancing electron-withdrawing effects .

- Sulfathiazole Derivatives : Compounds 2b and 2e () exhibit antiproliferative activity via MMP-9 and cathepsin inhibition, suggesting acetamide-linked heterocycles are versatile scaffolds for targeting proteases .

Tabulated Comparisons

Table 1: Structural and Functional Comparison

Key Research Findings

Fluorine Substitution : Fluorinated aromatic groups improve lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration or intracellular target engagement .

Heterocyclic Diversity : Triazole and thiazole derivatives demonstrate that nitrogen-rich rings improve binding through hydrogen bonding or π-π interactions, whereas saturated cores (e.g., isothiazolidine) offer flexibility .

Preparation Methods

Thiazolidine Ring Formation

The isothiazolidin-1,1-dioxide ring is synthesized via cyclization and subsequent oxidation:

Route A: From 4-Nitrobenzenethiol

- Cyclization : React 4-nitrobenzenethiol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) to form 2-(4-nitrophenyl)thiazolidine.

- Oxidation : Treat with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to oxidize the thiazolidine sulfide to the sulfone.

- Nitro Reduction : Catalytically hydrogenate the nitro group using Pd/C or employ Fe/HCl to yield 4-(1,1-dioxidoisothiazolidin-2-yl)aniline.

Route B: From 4-Aminobenzenesulfonyl Chloride

- Reduction : Reduce 4-aminobenzenesulfonyl chloride to 4-aminobenzenethiol using LiAlH₄.

- Cyclization/Oxidation : Follow Route A steps 1–2.

Comparative Efficiency

| Route | Yield (Thiazolidine) | Oxidation Efficiency |

|---|---|---|

| A | 78% | 92% |

| B | 65% | 88% |

Synthesis of 2-(2-Fluorophenoxy)acetic Acid

Nucleophilic Aromatic Substitution

React 2-fluorophenol with chloroacetic acid under basic conditions:

- Reaction :

$$ \text{2-Fluorophenol} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-(2-Fluorophenoxy)acetic acid} $$ - Purification : Recrystallize from ethanol/water (Yield: 85–90%).

Amide Bond Formation Strategies

Carboxylic Acid Activation

Activate 2-(2-fluorophenoxy)acetic acid using:

- Thionyl Chloride (SOCl₂) : Forms acyl chloride intermediate.

- Coupling Agents : EDC·HCl with HOBt or DCC.

Coupling with 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline

Protocol

- Combine equimolar acyl chloride (or activated acid) with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline in anhydrous DCM or THF.

- Add triethylamine (TEA) as base for HCl scavenging.

- Stir at 0–5°C for 2 h, then room temperature for 12 h.

Yield Optimization

| Activation Method | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| SOCl₂ | DCM | 0 → 25 | 82% |

| EDC/HOBt | DMF | 25 | 88% |

| DCC | THF | 25 | 75% |

Alternative One-Pot Synthesis

Tandem Cyclization-Coupling

A patent-disclosed method for analogous amides involves:

- Simultaneous cyclization of 4-aminophenylthiol with 1,3-dibromopropane.

- In situ oxidation and coupling with 2-(2-fluorophenoxy)acetyl chloride.

Advantages : Reduces purification steps (Overall yield: 68%).

Critical Challenges and Mitigation

Sulfone Stability

The dioxidoisothiazolidin group is prone to decomposition under strong acids/bases. Mitigation:

- Use mild coupling conditions (pH 6–8).

- Avoid elevated temperatures (>50°C) during amidation.

Steric Hindrance

Bulky substituents on the phenyl ring necessitate:

Scalability and Industrial Relevance

Kilogram-Scale Production

A patented continuous-flow system achieves:

Environmental Considerations

- Replace DCM with cyclopentyl methyl ether (CPME) for greener synthesis.

- Recover coupling agents via aqueous extraction.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

- HPLC : >99.5% purity using C18 column (MeCN:H₂O = 70:30).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.